molecular formula C14H23N5O2 B2501320 N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide CAS No. 1797244-26-8

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide

Cat. No.: B2501320
CAS No.: 1797244-26-8
M. Wt: 293.371
InChI Key: BXGZTCIANZPIDV-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide is a chemical compound of interest in medicinal chemistry and pharmacological research. Compounds featuring the morpholinopyrimidine scaffold, similar to this one, are frequently investigated for their potential as kinase inhibitors . The structure combines a pyrimidine core, a morpholino ring, and a dimethylamino group, which are functional motifs commonly associated with biological activity and the ability to modulate key cellular signaling pathways. Researchers explore these compounds for applications in oncology and cell biology studies, particularly in targeting specific enzymatic processes. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-10(2)13(20)16-11-9-15-14(17-12(11)18(3)4)19-5-7-21-8-6-19/h9-10H,5-8H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGZTCIANZPIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CN=C(N=C1N(C)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)pyridine with morpholine and subsequent reaction with isobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality. Post-reaction, the compound is typically isolated and purified using industrial-scale chromatography or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of amides and esters.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or altering their function. In medicinal applications, it may interact with cellular pathways involved in inflammation or cancer progression, thereby modulating these processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Variations

The compound’s structural uniqueness lies in the position and nature of its substituents . Below is a comparative analysis with similar pyrimidine derivatives (Table 1):

Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Name Substituents (Pyrimidine Positions) Key Functional Groups Molecular Weight (g/mol) CAS Number
N-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide (Target) 4-(N,N-Dimethylamino), 2-morpholino, 5-isobutyramide Pyrimidine, morpholine, amide ~349.4* Not provided
N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)isobutyramide 4-(N,N-Dimethylamino), 6-methyl, 2-CH2-isobutyramide Pyrimidine, methyl, amide ~280.4* 1797619-42-1
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-... 5-Bromo, 2-morpholino, 4-sulfanyl Pyrimidine, bromo, sulfonamide, morpholine ~623.1* Not available

*Calculated based on molecular formulas.

Key Observations:

Substituent Position: The target compound features substituents at positions 2, 4, and 5, whereas the analog in has substitutions at positions 2, 4, and 6. Positional differences significantly alter electronic and steric properties, impacting binding affinity and solubility.

Functional Group Variations :

  • The isobutyramide group in the target compound may improve metabolic stability compared to simpler amides due to steric hindrance.
  • The bromo substituent in could enhance halogen bonding interactions with biological targets but may reduce bioavailability.

Pharmacological and Physicochemical Implications

Physicochemical Properties :
  • Solubility: The morpholino group (polar) and dimethylamino group (basic) in the target compound likely improve aqueous solubility compared to non-polar analogs like the 6-methyl derivative in .

Biological Activity

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine and industry, supported by data tables and relevant research findings.

This compound exhibits unique biochemical properties that facilitate its role as a catalyst in organic synthesis and a biochemical probe. Its structure allows it to interact with various enzymes and proteins, influencing their activity.

Key Properties

  • Catalytic Role : Acts as a nucleophilic catalyst in esterification reactions.
  • Enzyme Interaction : Modulates enzyme activity through binding interactions, affecting cellular signaling pathways and gene expression.

Cellular Effects

The compound has been shown to influence various cellular processes, including:

  • Cell Signaling : It can activate or inhibit specific signaling cascades, leading to altered cellular responses.
  • Gene Expression : Modifies the expression of genes related to cell growth and metabolism.

Table 1: Summary of Cellular Effects

Effect TypeDescription
Signaling PathwaysActivation/Inhibition of specific pathways
Gene ExpressionModulation of growth-related genes
Metabolic ActivityInfluence on cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, leading to either activation or inhibition.

Mechanistic Insights

  • Binding Interactions : The compound's dimethylamino group plays a crucial role in its interaction with target proteins.
  • Enzyme Inhibition : Studies indicate that it can inhibit certain kinases, which are pivotal in cancer progression .

Research Findings and Case Studies

Numerous studies have investigated the biological activity of this compound, highlighting its therapeutic potential.

Case Study 1: Anti-Cancer Activity

In vitro studies demonstrated that this compound exhibits significant anti-cancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism involves the downregulation of key signaling pathways associated with tumor growth .

Case Study 2: Inflammation Modulation

Research has shown that this compound can reduce inflammatory responses in cellular models. It modulates cytokine production, suggesting potential applications in treating inflammatory diseases.

Scientific Research Applications

This compound has several applications across different fields:

  • Chemistry : Used as a catalyst in organic synthesis.
  • Biology : Investigated for its interactions with specific enzymes and receptors.
  • Medicine : Explored for anti-inflammatory and anti-cancer properties.
  • Industry : Utilized in developing advanced materials due to its unique chemical properties .

Comparison with Similar Compounds

The uniqueness of this compound can be understood by comparing it with similar compounds.

Table 2: Comparison of Similar Compounds

Compound NameKey Features
N-(4-(dimethylamino)pyridin-3-yl)isobutyramideSimilar catalytic properties
N-(4-(dimethylamino)-2-pyrimidinyl)isobutyramideDifferent pharmacological profile
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamideVariations in biological activity

Q & A

Basic: What are the recommended synthetic routes for N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)isobutyramide, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis of this compound typically involves multi-step coupling reactions. A common approach is the use of amide bond formation between a pyrimidine-5-amine intermediate and isobutyric acid derivatives. Key steps include:

  • Base selection : Strong bases like DBU (1,8-diazabicycloundec-7-ene) or diisopropylethylamine are critical for deprotonation and activating carboxyl groups during coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while controlled temperatures (0–25°C) minimize side reactions.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization improves purity. Yield optimization requires stoichiometric balancing of reagents and inert atmosphere conditions .

Basic: How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:
Comprehensive characterization involves:

  • 1H/13C NMR : Confirm substitution patterns on the pyrimidine ring (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and morpholine integration (δ 3.6–3.8 ppm for morpholine-OCH2) .
  • IR spectroscopy : Validate amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound in cancer research?

Answer:

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits .
  • Cell viability assays : Test IC50 values in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays .
  • Apoptosis markers : Quantify caspase-3/7 activation using luminescent substrates .

Advanced: How can researchers resolve discrepancies in reported biological activity data for morpholino-containing pyrimidine derivatives?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize cell lines, serum concentrations, and incubation times. Cross-validate using orthogonal assays (e.g., Western blot for target protein inhibition) .
  • Compound stability : Perform stability studies in assay buffers (pH 7.4, 37°C) and quantify degradation via LC-MS .
  • Off-target effects : Use siRNA knockdown or isoform-selective inhibitors to confirm target specificity .

Advanced: What computational strategies are effective in predicting the binding modes of this compound with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Prioritize poses with hydrogen bonds to hinge regions (e.g., pyrimidine N1 with kinase backbone) .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
  • Free-energy calculations : Apply MM-PBSA/GBSA to rank binding affinities across kinase isoforms .

Advanced: How to design derivatives of this compound to enhance selectivity toward specific kinase isoforms?

Answer:

  • SAR-guided modifications :
    • Pyrimidine substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at C4 to improve hydrophobic interactions with kinase pockets .
    • Morpholine ring : Replace morpholine with piperazine or thiomorpholine to alter steric and electronic profiles .
  • Proteome-wide profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify off-targets and refine substituents .

Advanced: What analytical methods are critical for detecting polymorphic forms of this compound?

Answer:

  • PXRD (Powder X-ray Diffraction) : Identify crystalline vs. amorphous phases by comparing diffraction patterns .
  • DSC (Differential Scanning Calorimetry) : Measure melting points and enthalpy changes to distinguish polymorphs .
  • ssNMR (Solid-State NMR) : Resolve molecular packing differences via 13C cross-polarization magic-angle spinning (CP-MAS) .

Advanced: How can researchers address low solubility in aqueous buffers during in vivo studies?

Answer:

  • Formulation strategies : Use co-solvents (e.g., PEG 400, cyclodextrins) or lipid-based nanoparticles .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the isobutyramide moiety to enhance hydrophilicity .
  • Salt formation : Screen counterions (e.g., HCl, mesylate) to improve dissolution rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.